Desmorpholinyl Navitoclax-NH-Me

PROTAC BCL-xL Degrader T-Cell Acute Lymphoblastic Leukemia

Synthesizing the CRBN-dependent PROTAC XZ739 requires a Bcl-xL ligand bearing a unique methylamino conjugation handle-standard inhibitors like navitoclax or A-1331852 lack this group and cannot substitute. Desmorpholinyl Navitoclax-NH-Me (CAS 2365172-82-1) is the definitive pre-functionalized precursor. • Direct conjugation to CRBN E3 ligase ligand for one-step PROTAC assembly • Enables XZ739 with >100-fold selectivity for MOLT-4 cells over human platelets • Eliminates complex multi-step functionalization of parent Bcl-xL inhibitors Supplied at ≥98% purity; stable at -20°C long-term.

Molecular Formula C44H51ClF3N5O5S3
Molecular Weight 918.6 g/mol
Cat. No. B2510483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmorpholinyl Navitoclax-NH-Me
Molecular FormulaC44H51ClF3N5O5S3
Molecular Weight918.6 g/mol
Structural Identifiers
SMILESCC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C
InChIInChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54)/t35-/m1/s1
InChIKeyCNTHZPROCQHGOX-PGUFJCEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Desmorpholinyl Navitoclax-NH-Me Overview


Desmorpholinyl Navitoclax-NH-Me (CAS 2365172-82-1) is a chemical derivative of the dual Bcl-2/Bcl-xL inhibitor navitoclax (ABT-263), distinguished by the removal of the morpholine moiety and the presence of a methylamino linker. It serves as a Bcl-xL ligand and is specifically utilized as a precursor for the synthesis of the cereblon (CRBN)-dependent PROTAC BCL-XL degrader XZ739 .

Desmorpholinyl Navitoclax-NH-Me: Irreplaceable for XZ739 Synthesis


While navitoclax (ABT-263) and other Bcl-xL inhibitors like A-1331852 directly bind and inhibit Bcl-xL, they cannot be simply substituted for Desmorpholinyl Navitoclax-NH-Me in the synthesis of the PROTAC XZ739. The critical functional distinction lies in the compound's engineered methylamino group, which provides a unique, chemically defined conjugation handle for linking the Bcl-xL binding moiety to a cereblon (CRBN) E3 ligase ligand . Using a standard Bcl-xL inhibitor lacking this functional group prevents the formation of the required heterobifunctional PROTAC structure, rendering the synthesis of XZ739 impossible. This pre-functionalized precursor therefore offers a specific, reproducible synthetic entry point for generating the next-generation degrader, circumventing the need for complex, multi-step functionalization of a parent inhibitor.

Desmorpholinyl Navitoclax-NH-Me Quantitative Evidence


Potency Advantage in MOLT-4 T-ALL Cells

The ultimate product derived from Desmorpholinyl Navitoclax-NH-Me, the PROTAC degrader XZ739, exhibits a 20-fold increase in cytotoxic potency compared to its parent inhibitor navitoclax (ABT-263) against MOLT-4 T-cell acute lymphoblastic leukemia (T-ALL) cells [1][2].

PROTAC BCL-xL Degrader T-Cell Acute Lymphoblastic Leukemia

Cancer Cell Selectivity Over Platelets

A primary limitation of navitoclax (ABT-263) is its on-target, dose-limiting thrombocytopenia due to Bcl-xL inhibition in platelets. In stark contrast, the PROTAC XZ739, which is synthesized from Desmorpholinyl Navitoclax-NH-Me, demonstrates a >100-fold selectivity for killing MOLT-4 cancer cells over human platelets, a property not shared by ABT-263, which shows no such selectivity [1][2].

Therapeutic Window Thrombocytopenia PROTAC Selectivity

Superior In Vivo Efficacy Against Cholangiocarcinoma

In a comparative in vivo study against cholangiocarcinoma (CCA), the CRBN-based PROTAC XZ739 demonstrated superior therapeutic efficacy compared to its VHL-based counterpart DT2216. XZ739 treatment, in combination with gemcitabine, markedly suppressed tumor growth in a CCA xenograft model without significant thrombocytopenia [1].

Cholangiocarcinoma In Vivo Efficacy PROTAC

Bcl-xL Degradation Potency and Kinetics

The PROTAC XZ739 exhibits robust degradation activity, with a DC50 (concentration required for 50% degradation) of 2.5 nM in MOLT-4 cells after 16 hours of treatment. This degradation is rapid, with more than 96% of Bcl-xL degraded within 8 hours at a 100 nM concentration .

Degradation Kinetics DC50 PROTAC

Desmorpholinyl Navitoclax-NH-Me Key Applications


Synthesis of CRBN-Based Bcl-xL Degraders

Desmorpholinyl Navitoclax-NH-Me is the definitive precursor for synthesizing XZ739 , a CRBN-dependent PROTAC BCL-XL degrader. Procurement is essential for any laboratory or CRO engaged in developing next-generation Bcl-xL degraders with a demonstrated >100-fold therapeutic window over platelet toxicity [2]. This application directly leverages the compound's unique methylamino linker for conjugation to a CRBN ligand.

Platelet-Sparing Therapeutic Strategies

Research programs focused on overcoming the dose-limiting thrombocytopenia of dual Bcl-2/Bcl-xL inhibitors require the XZ739 PROTAC. By using Desmorpholinyl Navitoclax-NH-Me to generate XZ739, researchers can employ a tool compound that achieves >100-fold selectivity for MOLT-4 T-ALL cells over human platelets , enabling in vivo efficacy studies that are not possible with navitoclax due to its on-target platelet toxicity .

Combination Therapy in Solid Tumors

As evidenced by its superior efficacy over DT2216 in a cholangiocarcinoma model , XZ739, derived from this precursor, is a valuable agent for investigating combination therapies. Procurement supports research into combining Bcl-xL degradation with standard-of-care chemotherapies like gemcitabine to overcome therapeutic resistance in solid tumors such as cholangiocarcinoma, where Bcl-xL overexpression is a key driver .

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